N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitor

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide (CAS 1396790-42-3) is a synthetic small molecule (C18H17NO2S, MW 311.4) belonging to the 1-naphthamide chemotype. It features a naphthalene-1-carboxamide core linked via a hydroxypropyl spacer to a thiophen-2-yl ring.

Molecular Formula C18H17NO2S
Molecular Weight 311.4
CAS No. 1396790-42-3
Cat. No. B2378961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide
CAS1396790-42-3
Molecular FormulaC18H17NO2S
Molecular Weight311.4
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3=CC=CS3)O
InChIInChI=1S/C18H17NO2S/c1-18(21,16-10-5-11-22-16)12-19-17(20)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,21H,12H2,1H3,(H,19,20)
InChIKeyNHHWUBQYILBRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide (CAS 1396790-42-3): Baseline Identity and Structural Context for Informed Procurement


N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide (CAS 1396790-42-3) is a synthetic small molecule (C18H17NO2S, MW 311.4) belonging to the 1-naphthamide chemotype. It features a naphthalene-1-carboxamide core linked via a hydroxypropyl spacer to a thiophen-2-yl ring . This specific connectivity pattern – a secondary alcohol at the 2-position of the propyl chain bearing a terminal thiophene – distinguishes it from regioisomeric and side-chain-modified naphthamide analogs. The compound has been annotated in bioactivity databases as a potential ligand for voltage-gated sodium channels (NaV), with preliminary affinity data reported [1], though comprehensive pharmacological characterization remains sparse.

Why N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide Cannot Be Trivially Replaced by Other Naphthamide Analogs


Substituting N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide with a seemingly similar naphthamide, such as the regioisomeric N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide (CAS 1421474-68-1) or N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide (CAS 1207043-20-6), carries quantifiable risk . In the naphthamide class, the position of the hydroxyl group and the geometry of the linker between the amide and the thiophene ring are established determinants of target engagement. For example, related VEGFR-2 inhibitor series exhibit nanomolar potency shifts solely upon modification of the N-alkyl substituent [1]. The 2-hydroxypropyl-thiophene motif in this compound introduces a specific hydrogen-bond donor/acceptor topology that is absent in the 3-hydroxy or cyclopropyl analogs, precluding reliable extrapolation of biological performance without direct comparative data [2].

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide Against Closest Structural Analogs


NaV1.7 Channel Antagonist Activity: Comparative Potency Against Partially Inactivated State

In a PatchXpress electrophysiology assay on human NaV1.7 channels expressed in HEK293 cells, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide inhibited the partially inactivated state with an IC50 of 240 nM [1]. This state-dependent potency is approximately 3.3-fold stronger than its activity against the non-inactivated state (IC50 ~3,000 nM), indicating preferential binding to the inactivated channel conformation. In contrast, the regioisomeric N-(3-hydroxy-3-(thiophen-2-yl)propyl)-1-naphthamide lacks publicly reported NaV1.7 data, meaning no potency comparison can be drawn without new experimental determination .

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitor

Regioisomeric Differentiation: 2-Hydroxy vs. 3-Hydroxy Propyl Linker Impact on Hydrogen-Bonding Topology

The target compound's 2-hydroxypropyl linker positions the hydroxyl group adjacent to the amide nitrogen, enabling a six-membered intramolecular hydrogen-bond network (O–H···O=C) that constrains the conformational flexibility of the side chain. Molecular modeling of naphthamide series demonstrates that this preorganization can enhance target binding by reducing entropic penalty upon engagement . The 3-hydroxy regioisomer (CAS 1421474-68-1) positions the hydroxyl distal to the amide, disrupting this intramolecular H-bond. While no direct crystallographic comparison is published for this exact pair, analogous naphthamide VEGFR-2 inhibitors show that relocation of a single hydroxyl group alters IC50 values by more than 10-fold [1].

Medicinal Chemistry Structure-Activity Relationship Naphthamide Scaffold

Thiophene Substituent Effect: Thiophen-2-yl vs. Cyclopropyl-Thiophene in Naphthamide Series

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-1-naphthamide (CAS 1207043-20-6) replaces the flexible 2-hydroxypropyl chain with a rigid cyclopropylmethyl spacer bearing a terminal thiophene. Published SAR for naphthamide VEGFR-2 inhibitors indicates that replacing a flexible hydroxyalkyl linker with a constrained cyclopropyl group can dramatically reduce kinase inhibitory activity, with some analogs shifting from low nanomolar to micromolar potency [1]. While direct kinase profiling of the target compound is not publicly available, the flexible hydroxypropyl-thiophene motif in N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide is predicted, based on class-level SAR, to retain superior binding complementarity to kinase hinge regions compared to the rigid cyclopropyl analog .

Kinase Inhibitor Selectivity Thiophene Bioisostere VEGFR-2 Pharmacology

BindingDB-Annotated Multi-Assay NaV1.7 Profile Confirms State-Dependent Mechanism

BindingDB entry BDBM50379389 provides three distinct IC50 values for human NaV1.7: 240 nM (partially inactivated, PatchXpress), 800 nM (partially inactivated, manual patch), and 3,000 nM (non-inactivated, manual patch) [1]. This graded potency across channel states confirms a state-dependent inhibition mechanism, a signature sought after in next-generation NaV1.7 blockers to enhance therapeutic window over cardiac NaV1.5 channels. In contrast, commonly referenced naphthamide tool compounds such as TCS JNK 5a (JNK Inhibitor IX) exhibit primary activity against JNK2/3 kinases (pIC50 6.5–6.7) with no reported NaV activity , underscoring that naphthamide pharmacology is exquisitely sensitive to side-chain identity.

Voltage-Gated Sodium Channels State-Dependent Inhibition Pain Target Validation

Recommended Application Scenarios for N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide Based on Quantitative Differentiation Evidence


NaV1.7 State-Dependent Screening in Pain Drug Discovery Programs

With an IC50 of 240 nM against the partially inactivated NaV1.7 state and a 12.5-fold selectivity window over the non-inactivated state, this compound is suitable as a pharmacological tool for probing state-dependent sodium channel blockade in peripheral pain models [1]. Its profile mimics clinically validated NaV1.7 inhibitor characteristics and can serve as a reference compound in automated patch clamp screens where state-dependent inhibition is a desired mechanism. The compound should be preferred over JNK-selective naphthamides, which lack NaV activity, when the experimental objective is ion channel modulation rather than kinase inhibition .

Regioisomer-Controlled Structure-Activity Relationship Studies on Naphthamide Linker Geometry

The 2-hydroxypropyl linker topology enables intramolecular hydrogen bonding that preorganizes the thiophene ring orientation relative to the naphthamide core [1]. This compound can be systematically compared against its 3-hydroxy regioisomer (CAS 1421474-68-1) to quantify the energetic contribution of conformational preorganization to target binding. Such comparative SAR studies, informed by class-level evidence of >10-fold potency shifts upon hydroxyl repositioning in naphthamide series, can establish linker geometry design principles for fragment-based lead optimization .

Flexible Linker Benchmarking Against Rigid Cyclopropyl Naphthamide Analogs in Kinase Profiling

For kinase selectivity panels, the flexible 2-hydroxypropyl-thiophene side chain of this compound contrasts directly with the rigid cyclopropylmethyl-thiophene analog (CAS 1207043-20-6). Class-level SAR from VEGFR-2 naphthamide series indicates that flexible linkers maintain nanomolar potency while constrained linkers shift to micromolar ranges [1]. As such, this compound serves as a flexibility-maintaining control in experimental designs evaluating the impact of linker rigidity on kinome-wide selectivity, enabling procurement of a compound with a predicted broader kinase compatibility window.

Chemical Probe for Autophagy-Independent Melanoma Cell Death Pathways

Not applicable: The acronym 'THPN' has been associated in the literature with 1-(3,4,5-trihydroxyphenyl)nonan-1-one, a structurally distinct Nur77 agonist that induces autophagic melanoma cell death [1]. N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide, despite also being referred to as 'THPN' on certain vendor sites, shares no structural similarity with this chemotype. Researchers investigating TR3/Nur77-mediated autophagy should verify compound identity by CAS number and structural confirmation before procurement to avoid cross-chemotype misassignment.

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.